N-[3-(Methylsulfanyl)propyl]-2-nitroaniline
Description
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(3-methylsulfanylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O2S/c1-15-8-4-7-11-9-5-2-3-6-10(9)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3 |
InChI Key |
FUNHEKRYRHNLDY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Aniline Derivatives
| Parameter | Typical Range | Reference |
|---|---|---|
| Nitrating mixture | Concentrated nitric acid and sulfuric acid | |
| Temperature | 0°C to 5°C | |
| Molar ratio (HNO₃:H₂SO₄) | 1:1.5 to 1:2 |
Aniline is dissolved in concentrated sulfuric acid, cooled to 0°C, and then carefully added to a nitrating mixture of nitric acid and sulfuric acid. The reaction is maintained at low temperature to favor ortho nitration, producing 2-nitroaniline with high regioselectivity.
Data Table 1: Nitration Conditions and Yields
| Entry | Aniline Derivative | Nitrating Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Aniline | HNO₃/SO₃ | 85 | |
| 2 | p-Toluidine | HNO₃/SO₃ | 80 |
Nucleophilic Substitution: Attachment of 3-(Methylsulfanyl)propyl Group
The amino group on 2-nitroaniline is first protected if necessary. The protected or free amino group then undergoes nucleophilic substitution with 3-(methylsulfanyl)propyl halides. The reaction proceeds via SN2 mechanism, facilitated by a strong base in polar aprotic solvents.
Data Table 2: Nucleophilic Substitution Parameters
| Entry | Halide | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 3-(Methylsulfanyl)propyl bromide | DMF | 60°C | 75 | |
| 2 | 3-(Methylsulfanyl)propyl chloride | Acetone | 70°C | 68 |
Methylation of the Amino Group
The amino group on the intermediate is methylated using dimethyl sulfate in the presence of a base such as sodium carbonate. The reaction is carried out at elevated temperatures to ensure complete methylation, yielding N-[3-(methylsulfanyl)propyl]-2-nitroaniline.
Data Table 3: Methylation Conditions
| Entry | Methylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Dimethyl sulfate | Methanol | Na₂CO₃ | 60°C | 85 | |
| 2 | Methyl iodide | Ethanol | K₂CO₃ | 70°C | 80 |
- Purification and Characterization
Post-reaction, the crude product is purified via recrystallization or column chromatography. Characterization involves NMR spectroscopy, IR, and mass spectrometry to confirm the structure and purity.
Table 4: Typical Purification Methods and Analytical Data
| Method | Solvent | Melting Point | Purity (%) | Reference |
|---|---|---|---|---|
| Recrystallization | Ethanol | 150-152°C | >98 | |
| Chromatography | Silica gel | N/A | >99 |
- Summary of Research Findings
- The nitration step is highly regioselective for the ortho position, with yields exceeding 80% under controlled low-temperature conditions.
- Nucleophilic substitution with 3-(methylsulfanyl)propyl halides is efficient in polar aprotic solvents, with yields around 70-75%.
- Methylation using dimethyl sulfate in alcoholic solvents provides high yields (>85%) of the target compound.
- Purification techniques and spectral analyses confirm the structural integrity of the synthesized this compound.
- Conclusion
The preparation of this compound involves a well-established sequence of nitration, nucleophilic substitution, and methylation. Optimization of reaction conditions, choice of reagents, and purification methods are crucial for high yield and purity. The detailed data tables and research insights provided herein serve as a comprehensive guide for researchers aiming to synthesize this compound with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)propyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[3-(Methylsulfanyl)propyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfanyl)propyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of N-[3-(Methylsulfanyl)propyl]-2-nitroaniline and key analogs:
Biological Activity
N-[3-(Methylsulfanyl)propyl]-2-nitroaniline is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a nitro group and a methylsulfanyl substituent. This article delves into the compound's biological activity, synthesizing data from various studies and presenting relevant findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N₃O₂S
- Molecular Weight : Approximately 226.30 g/mol
- Appearance : Solid form
The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that nitroanilines, including this compound, exhibit significant antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development. The mechanism of action is believed to involve the nitro group undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | Significant | |
| Gram-negative bacteria | Significant | |
| Fungi | Moderate |
Anticancer Activity
This compound has also been evaluated for anticancer properties . Preliminary studies suggest that similar nitroanilines can induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage. The presence of the methylsulfanyl group may enhance its reactivity and selectivity towards cancerous cells.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Nitro Group Reduction : The nitro group can be reduced to form an amino group, which may enhance binding to biological targets.
- Reactive Intermediates : The formation of reactive intermediates can lead to interactions with nucleophilic sites in proteins and DNA.
- Influence of Methylsulfanyl Group : This group may modulate the compound’s reactivity and binding affinity, potentially increasing selectivity toward specific cellular pathways .
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the antibacterial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent.
-
Cytotoxicity in Cancer Cells :
- In vitro studies demonstrated that at concentrations above 50 µg/mL, this compound significantly inhibited the proliferation of breast cancer cell lines, with IC50 values indicating substantial cytotoxicity at elevated doses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | Standard for biodegradation studies |
| 4-Nitrophenol | C₆H₅NO₃ | Commonly used in synthesizing dyes |
| 3-Nitroaniline | C₆H₄N₂O₂ | Exhibits similar activities but lacks sulfur functionality |
The combination of both a methylsulfanyl group and a propyl chain enhances the reactivity and biological activity of this compound compared to other nitroanilines.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[3-(Methylsulfanyl)propyl]-2-nitroaniline, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nitro-group introduction, thioether linkage formation, and propyl chain functionalization. Key steps require:
- Controlled temperatures (e.g., 0–5°C for nitration to avoid side reactions).
- Inert atmospheres (e.g., nitrogen for thiol-alkylation steps to prevent oxidation).
- Purification via flash chromatography or preparative HPLC to isolate intermediates .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and bond formation (e.g., methylsulfanylpropyl linkage at the aniline nitrogen).
- High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy).
- HPLC with UV detection (λ = 254–280 nm) monitors purity (>95% by area normalization).
- X-ray crystallography (if crystals are obtainable) resolves absolute configuration .
Q. How do solubility and stability profiles influence experimental design for this compound?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Limited aqueous solubility necessitates DMSO stock solutions for biological assays.
- Stability : Assess degradation under varying pH (e.g., pH 2–12 buffers at 37°C for 24 hours) via HPLC. Nitro groups may hydrolyze under strong acidic/basic conditions, requiring neutral buffers .
Advanced Research Questions
Q. What mechanistic hypotheses explain the biological activity of this compound derivatives?
- Methodological Answer :
- Target prediction : Use computational docking (e.g., AutoDock Vina) to screen kinases or redox enzymes, as nitroanilines often inhibit electron transport.
- Pathway analysis : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure apoptosis markers (caspase-3/7 activation) and ROS levels. Compare with structurally similar compounds lacking the methylsulfanyl group to isolate functional contributions .
Q. How can contradictory data on nitroaniline derivatives’ bioactivity be resolved?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., cell density, serum concentration).
- Metabolite profiling : Use LC-MS to identify degradation products in cell media that may alter activity.
- Structural analogs : Synthesize derivatives with modified nitro or thioether groups to isolate pharmacophores .
Q. What strategies improve synthetic yields of this compound in large-scale reactions?
- Methodological Answer :
- Catalyst screening : Test transition metals (e.g., CuI for Ullmann coupling) to accelerate aryl-amine bond formation.
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency and simplify purification.
- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real-time, minimizing over-reaction .
Q. How does the methylsulfanyl group impact the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density shifts. The methylsulfanyl group is electron-donating, stabilizing radical intermediates in redox reactions.
- Experimental validation : Compare electrochemical behavior (cyclic voltammetry) with des-methyl analogs to quantify redox potential shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
